

An In-depth Technical Guide to IQ-1S: A Selective JNK Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **IQ-1S**, a potent and selective c-Jun N-terminal kinase (JNK) inhibitor. It details the compound's chemical properties, mechanism of action, and key experimental data, offering valuable insights for its application in preclinical research, particularly in the context of inflammatory diseases.

Core Compound Identification

IQ-1S is the sodium salt of 11H-indeno[1,2-b]quinoxalin-11-one oxime. It is a small molecule inhibitor with demonstrated anti-inflammatory and immunosuppressive properties.

| Property | Value | Reference |
|-------------------|--|-----------|
| Chemical Name | 11H-Indeno[1,2-b]quinoxalin- 11-one oxime sodium salt | [1] |
| CAS Number | 1421610-21-0 | [1] |
| Molecular Formula | C15H8N3NaO | [1] |
| Molecular Weight | 269.23 g/mol | [1][2] |
| SMILES | [Na]O/N=C1C2=NC3=CC=CC =C3N=C2C4=C\1C=CC=C4 | [1] |



Note: The free acid form of this compound, IQ-1, has a CAS number of 23146-22-7 and a molecular weight of 247.25 g/mol .[3][4]

Quantitative Biological Data

IQ-1S exhibits high-affinity binding to JNK isoforms and potent inhibition of inflammatory responses. The following tables summarize key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Kinase Inhibition

| Target | Parameter | Value (nM) | Reference |
|--------|-----------|------------|-----------|
| JNK1 | Kd | 390 | [3] |
| JNK2 | Kd | 360 | [3] |
| JNK3 | Kd | 87 | [3] |

Table 2: In Vitro Cellular Activity

| Cell Line | Assay | Parameter Parameter | Value (µM) | Reference |
|-----------|--|---------------------|-------------------------------------|-----------|
| THP1-Blue | NF-κΒ/AP-1 Activity | IC50 | 1.8 | [2] |
| MonoMac-6 | LPS-induced TNF-α Production | IC50 | 0.25 | [1][5] |
| MonoMac-6 | LPS-induced IL-6 Production | IC50 | 0.61 | [1][5] |
| Human FLS | IL-1β-induced MMP1/MMP3 Expression | - | Dose-dependent inhibition (4-25 μM) | [6][7] |

Table 3: In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Model



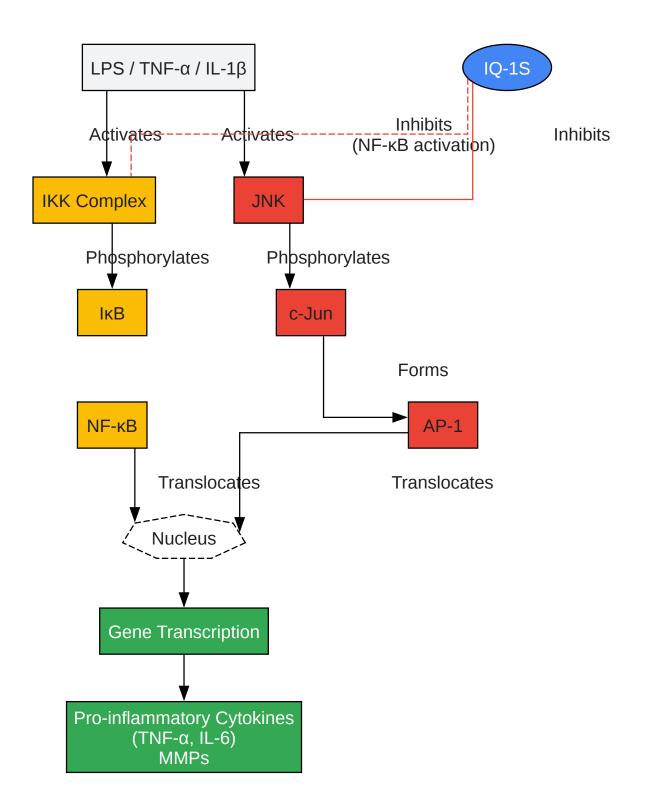
| Animal Model | Treatment Protocol | Key Finding | Reference |
|--------------|--------------------------------------|---|-----------|
| Murine CIA | 30 mg/kg IQ-1S, daily i.p. injection | Significant reduction in clinical scores and joint inflammation | [6][8] |
| Murine CIA | 30 mg/kg IQ-1S, daily i.p. injection | Minimal cartilage loss compared to vehicle control | [6][8] |

Mechanism of Action: JNK/AP-1 and NF-κB Signaling

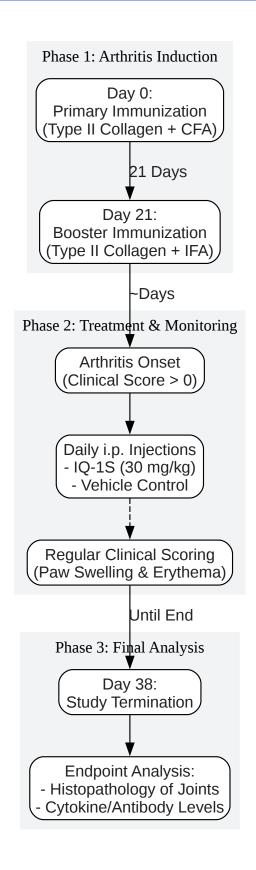
IQ-1S exerts its anti-inflammatory effects primarily through the inhibition of the JNK signaling cascade, a key component of the mitogen-activated protein kinase (MAPK) pathway. Stress stimuli, such as pro-inflammatory cytokines (e.g., TNF- α , IL-1 β) or lipopolysaccharide (LPS), activate upstream kinases that phosphorylate and activate JNK. Activated JNK then phosphorylates the transcription factor c-Jun, a component of the Activator Protein-1 (AP-1) complex. This leads to the transcription of genes involved in inflammation, including those for cytokines and matrix metalloproteinases (MMPs).

IQ-1S binds to JNK, preventing the phosphorylation of c-Jun and thereby inhibiting AP-1-mediated gene expression. Additionally, studies have shown that **IQ-1S** inhibits the activation of Nuclear Factor-κB (NF-κB), another critical transcription factor in the inflammatory response.[1] [9] The dual inhibition of both AP-1 and NF-κB pathways results in a robust suppression of proinflammatory mediators.









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